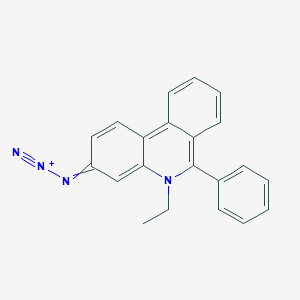

3-Azido-5-ethyl-6-phenylphenanthridinium

Description

Properties

CAS No. |

74444-56-7 |

|---|---|

Molecular Formula |

C21H17N4+ |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-diazonioimino-5-ethyl-6-phenylphenanthridine |

InChI |

InChI=1S/C21H17N4/c1-2-25-20-14-16(23-24-22)12-13-18(20)17-10-6-7-11-19(17)21(25)15-8-4-3-5-9-15/h3-14H,2H2,1H3/q+1 |

InChI Key |

KQJYORQORQPEQH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC=CC3=C1C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phenanthridinium Derivatives

The structural and functional properties of 3-azido-5-ethyl-6-phenylphenanthridinium are best contextualized against related phenanthridinium compounds:

Ethidium Bromide

- Structure: Lacks azido groups; features amino and phenyl substituents.

- Properties : Strong fluorescence upon DNA intercalation, high mutagenicity due to intercalation-induced DNA damage.

- Applications : Widely used as a nucleic acid stain in gel electrophoresis.

- Key Difference : The azido group in this compound enables photo-crosslinking, a feature absent in ethidium bromide .

Diazido Ethidium Analogs

- Structure : Contains two azido groups (e.g., 3,8-diazido-5-ethyl-6-phenylphenanthridinium).

- Properties: Further reduced fluorescence compared to monoazide derivatives; enhanced photo-crosslinking efficiency.

- Applications : Used in advanced DNA-protein interaction studies.

- Key Difference: Monoazide derivatives like this compound balance moderate crosslinking with residual DNA-binding affinity, whereas diazides prioritize covalent bond formation over intercalation .

Amino-Substituted Phenanthridinium Derivatives

- Example: 3-Amino-5-ethyl-6-phenylphenanthridinium.

- Properties: Enhanced fluorescence and stronger DNA intercalation due to the electron-donating amino group.

- Applications : Fluorescent probes for live-cell imaging.

- Key Difference : The azido group in this compound introduces photoreactivity but diminishes fluorescence .

Comparative Data Table

*Estimated based on ethidium bromide’s molecular weight and substituent additions. Exact values require experimental validation.

Functional Comparison with Non-Phenanthridinium Azido Compounds**

While this compound is a phenanthridinium dye, azido groups are also critical in unrelated compounds like 3'-azido-3'-deoxythymidine (AZT) . AZT, a nucleoside analog, uses its azido group to terminate viral DNA synthesis, contrasting with the phenanthridinium derivative’s role in DNA intercalation and crosslinking . This highlights the azido group’s versatility in mediating distinct biochemical mechanisms depending on molecular context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.